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Abstract
O-isobutyl S-(2-diethylaminoethyl) methylphosphonothioate, commonly known as VR, is a

highly toxic organophosphorus compound. It is a structural isomer of the V-series nerve agent

VX. This document provides a comprehensive technical overview of VR, including its chemical

structure, physicochemical properties, synthesis, mechanism of action, toxicology, and

analytical methods for its detection. Detailed experimental protocols for its synthesis,

toxicological evaluation, and enzyme inhibition assays are also presented.

Chemical Structure and Identification
O-isobutyl S-(2-diethylaminoethyl) methylphosphonothioate is a chiral organophosphate with

the following chemical structure:

Chemical Formula: C₁₁H₂₆NO₂PS[1][2]

Molecular Weight: 267.37 g/mol [1][2]

CAS Registry Number: 159939-87-4[1][2]

IUPAC Name: S-[2-(Diethylamino)ethyl] O-(2-methylpropyl) methylphosphonothioate
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Physicochemical Properties
The physicochemical properties of VR are crucial for understanding its environmental fate,

transport, and toxicological profile. A summary of available data is presented in Table 1.

Property Value Reference

Molecular Formula C₁₁H₂₆NO₂PS [1][2]

Molecular Weight 267.37 g/mol [1][2]

Appearance Oily, amber-colored liquid

Odor Odorless

Half-life in water (pH 7) 12.4 days [3][4]

Synthesis
The synthesis of S-(2-dialkylaminoethyl) O-alkyl alkylphosphonothiolates, the class of

compounds to which VR belongs, can be achieved through a multi-step process. A general

methodology is outlined below, based on established patent literature.

Experimental Protocol: General Synthesis of S-(2-
dialkylaminoethyl) O-alkyl alkylphosphonothiolates
This procedure describes a general method for the preparation of S-(2-dialkylaminoethyl) O-

alkyl alkylphosphonothiolates.

Step 1: Synthesis of Dialkyl Alkylphosphonite An alkyldihalophosphine (e.g.,

methyldichlorophosphine) is reacted with an alcohol (e.g., isobutanol) in the presence of a

tertiary amine base to yield the corresponding dialkyl alkylphosphonite.

Step 2: Synthesis of Alkyl 2-dialkylaminoethyl Alkylphosphonite The dialkyl alkylphosphonite is

then reacted with a 2-dialkylaminoethanol (e.g., 2-diethylaminoethanol) to produce the alkyl 2-

dialkylaminoethyl alkylphosphonite.

Step 3: Thionation and Isomerization The phosphonite from Step 2 is reacted with sulfur. This

is followed by heating to induce isomerization, yielding the final S-(2-dialkylaminoethyl) O-alkyl
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alkylphosphonothiolate product. The reaction temperature and time are critical parameters to

control for optimal yield and purity.

Mechanism of Action: Acetylcholinesterase
Inhibition
The primary mechanism of toxicity for VR, like other organophosphorus nerve agents, is the

irreversible inhibition of the enzyme acetylcholinesterase (AChE). AChE is responsible for the

hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.

Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of muscarinic

and nicotinic receptors. This cholinergic crisis manifests as a range of symptoms, including

glandular hypersecretion, bronchoconstriction, muscle fasciculations, paralysis, seizures, and

ultimately, death due to respiratory failure.

The interaction of VR with AChE involves the phosphorylation of a serine residue in the active

site of the enzyme, forming a stable covalent bond. This renders the enzyme non-functional.

Signaling Pathway of Acetylcholinesterase and its
Inhibition
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Caption: Acetylcholinesterase inhibition by VR.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b066494?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b066494?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Toxicology
VR is a substance of very high acute toxicity. The primary route of exposure is through

inhalation or dermal contact.

Acute Toxicity Data
Parameter Species Route Value Reference

LD₅₀ Guinea pig Subcutaneous 11.3 µg/kg [5]

2 x LD₅₀ Guinea pig Subcutaneous 22.6 µg/kg [6]

Experimental Protocol: Determination of LD₅₀ (Up-and-
Down Procedure)
This protocol outlines a method for determining the median lethal dose (LD₅₀) of a substance in

rodents, adapted from standard toxicological procedures.

1. Animals:

Healthy, young adult animals of a single sex (e.g., male guinea pigs) are used.

Animals are acclimated to laboratory conditions for at least 5 days prior to dosing.

2. Dose Preparation:

The test substance is dissolved or suspended in a suitable vehicle (e.g., saline).

A series of dose levels with a constant logarithmic interval is prepared.

3. Dosing Procedure:

A single animal is dosed with a starting dose level estimated to be near the LD₅₀.

The animal is observed for a defined period (e.g., 24 or 48 hours) for mortality.

If the animal survives, the next animal is dosed at a higher level.
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If the animal dies, the next animal is dosed at a lower level.

This process is continued until a specified number of reversals in outcome (survival to death

or death to survival) have occurred.

4. Data Analysis:

The LD₅₀ is calculated using the maximum likelihood method.

Acetylcholinesterase Inhibition Assay
The potency of VR as an AChE inhibitor can be quantified using an in vitro assay. The

bimolecular rate constant for the inhibition of AChE by VR has been reported to be 1.4 x 10⁸

M⁻¹ min⁻¹.[5]

Experimental Protocol: In Vitro Acetylcholinesterase
Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric method to determine the rate of AChE inhibition.

1. Reagents:

Acetylcholinesterase (AChE) solution

Acetylthiocholine (ATC) substrate

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

Phosphate buffer (pH 7.4)

Test inhibitor solution (VR)

2. Procedure:

In a 96-well plate, AChE is pre-incubated with various concentrations of the inhibitor (VR) for

a specific time.

The enzymatic reaction is initiated by the addition of ATC and DTNB.
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The hydrolysis of ATC by AChE produces thiocholine, which reacts with DTNB to form a

yellow-colored product (5-thio-2-nitrobenzoate).

The rate of color formation is measured spectrophotometrically at 412 nm.

The percentage of inhibition is calculated by comparing the rate of reaction in the presence

of the inhibitor to the rate in its absence.

The IC₅₀ (concentration of inhibitor that causes 50% inhibition) can be determined from a

dose-response curve.

Metabolism and Degradation
The metabolism of V-series nerve agents primarily occurs through hydrolysis by enzymes such

as paraoxonases. The primary hydrolysis of VR likely involves the cleavage of the P-S or P-O

bond.

Hydrolysis
VR is more resistant to hydrolysis than VX. In unbuffered water at pH 7, the half-life of VR is

12.4 days, whereas the half-life of VX is 4.78 days.[3][4] This suggests that VR is more

persistent in the environment. The hydrolysis of VR is expected to follow second-order kinetics.

[3][4]

Analytical Methods
Several analytical techniques can be employed for the detection and quantification of VR and

its degradation products.
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Technique Description

Gas Chromatography-Mass Spectrometry (GC-

MS)

A powerful technique for the separation and

identification of volatile and semi-volatile

compounds. Derivatization may be required for

the analysis of hydrolysis products.

Liquid Chromatography-Tandem Mass

Spectrometry (LC-MS/MS)

A highly sensitive and selective method suitable

for the analysis of non-volatile and thermally

labile compounds, including VR and its

metabolites in biological and environmental

samples.

Experimental Workflow: Detection of VR by LC-MS/MS

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b066494?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Collection
(e.g., water, soil, biological fluid)

Sample Preparation
(Extraction, Concentration, Filtration)

Liquid Chromatography (LC)
(Separation of Components)

Ionization
(e.g., Electrospray Ionization - ESI)

Mass Spectrometry (MS1)
(Precursor Ion Selection)

Collision-Induced Dissociation (CID)

Mass Spectrometry (MS2)
(Product Ion Analysis)

Data Analysis
(Identification and Quantification)

Click to download full resolution via product page

Caption: LC-MS/MS workflow for VR analysis.

Conclusion
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O-isobutyl S-(2-diethylaminoethyl) methylphosphonothioate (VR) is a highly toxic

organophosphorus compound that poses a significant chemical threat. Its high toxicity stems

from the irreversible inhibition of acetylcholinesterase. This guide has provided a detailed

overview of its chemical and toxicological properties, along with experimental protocols relevant

to its study. A thorough understanding of these aspects is critical for the development of

effective countermeasures, including detection technologies and medical treatments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b066494?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b066494?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

